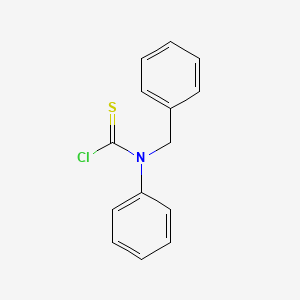

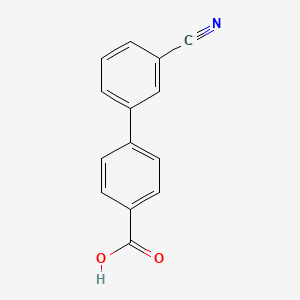

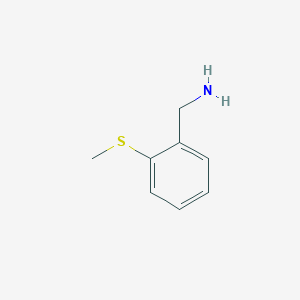

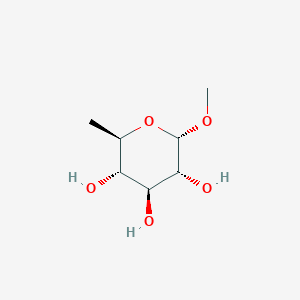

![molecular formula C9H11NO4 B1597745 Ethyl 2-[(2-furylcarbonyl)amino]acetate CAS No. 66318-15-8](/img/structure/B1597745.png)

Ethyl 2-[(2-furylcarbonyl)amino]acetate

Übersicht

Beschreibung

Ethyl 2-[(2-furylcarbonyl)amino]acetate, also known as 2-Furylacetic acid ethyl ester, is an organic compound that has been used in scientific research for decades. It is a derivative of the naturally occurring amino acid, L-fumaric acid and is commonly used as a reagent in organic synthesis. It is a white, crystalline solid with a low melting point of about 65°C. It has a strong, pungent odor and is soluble in most organic solvents.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Chiral Building Blocks

Ethyl 2-[(2-furylcarbonyl)amino]acetate plays a crucial role in the enantioselective synthesis of chiral building blocks. For instance, its derivatives have been utilized in the synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, demonstrating its importance in the preparation of serine and azasugars. This showcases the compound's versatility in creating enantiomerically enriched substances, essential for pharmaceuticals and fine chemicals (Demir et al., 2003).

Nitrofurazone Derivatives Reduction

Ethyl 2-[(2-furylcarbonyl)amino]acetate derivatives, specifically nitrofurazone and related compounds, have been explored for their reduction products by enzymatic means, such as xanthine oxidase and microsomes. This research provides insights into the biotransformation pathways of nitrofuran derivatives, crucial for understanding their metabolic fate and potential toxicological implications (Tatsumi et al., 1976).

Green Chromatography Approaches

In the context of green chemistry, Ethyl 2-[(2-furylcarbonyl)amino]acetate has been involved in studies focusing on the environmentally benign separation of amino acids. This aligns with efforts to reduce the environmental impact of chemical processes, highlighting the compound's role in developing sustainable analytical methodologies (Mohammad et al., 2010).

Maillard Reaction Products

The compound's derivatives have also been investigated for their contribution to the Maillard reaction, which is fundamental to food science. Research has identified novel bitter-tasting compounds resulting from interactions involving similar molecules, providing valuable information for flavor science and food development (Frank et al., 2001).

Glucosidase Inhibition Studies

Ethyl 2-[(2-furylcarbonyl)amino]acetate and its analogs have been synthesized and evaluated for their α-glucosidase and β-glucosidase inhibition activities. This line of research has implications for developing therapeutic agents against diseases like diabetes, where glucosidase inhibitors play a crucial role in managing blood sugar levels (Babar et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKUFYUCBZLPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376991 | |

| Record name | Ethyl N-(furan-2-carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-furylcarbonyl)amino]acetate | |

CAS RN |

66318-15-8 | |

| Record name | Ethyl N-(furan-2-carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

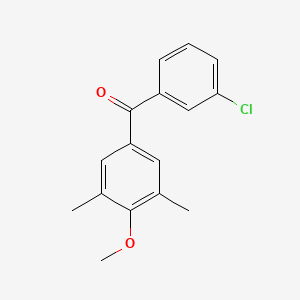

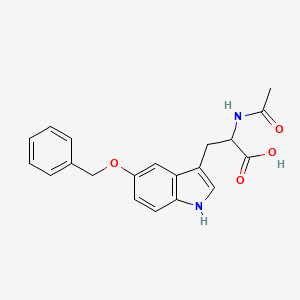

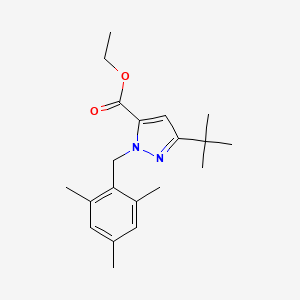

![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)